5,6-Dimethyl-3-(piperazin-1-yl)-1,2,4-triazine hydrochloride
Overview
Description
“5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carbonitrile hydrochloride” is a chemical compound with the CAS Number: 1221722-27-5 . It has a molecular weight of 253.73 and its molecular formula is C11H16ClN5 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15N5.ClH/c1-8-9(2)14-15-11(10(8)7-12)16-5-3-13-4-6-16;/h13H,3-6H2,1-2H3;1H . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Molecular Structure Investigations
- A study by Shawish et al. (2021) in "Crystals" journal focused on the synthesis and molecular structure investigations of new s-triazine derivatives, incorporating pyrazole/piperidine/aniline moieties. This research provides insights into the molecular structure and electronic properties of similar triazine compounds, which could be relevant to 5,6-Dimethyl-3-(piperazin-1-yl)-1,2,4-triazine hydrochloride (Shawish et al., 2021).
Antitumor Activity
- Yurttaş et al. (2014) in "Bioorganic & Medicinal Chemistry" studied 1,2,4-triazine derivatives bearing piperazine amide moiety for their antitumor activities, specifically against breast cancer cells. This indicates potential applications of similar triazine compounds in cancer research (Yurttaş et al., 2014).
Corrosion Inhibition
- Singh et al. (2018) in the "Journal of The Taiwan Institute of Chemical Engineers" examined the corrosion inhibition performance of triazine derivatives on mild steel in hydrochloric acid. This suggests possible applications in materials science and engineering (Singh et al., 2018).
Antimycobacterial Activity
- Patel et al. (2011) in "Acta Chimica Slovenica" synthesized novel 1-(8-Quinolinyloxy)-3-piperazinyl(piperidinyl)-5-(4-cyano-3-trifluoromethylphenyl amino)-s-triazines and investigated their in vitro antimycobacterial activity against Mycobacterium tuberculosis. This highlights potential uses in the development of antimycobacterial agents (Patel et al., 2011).
Antimicrobial Agents
- Patel et al. (2012) in "Zeitschrift für Naturforschung C" synthesized thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine, evaluating their antimicrobial activity against several bacteria and fungi. This suggests applications in antimicrobial drug discovery (Patel et al., 2012).
Safety and Hazards
The safety information for this compound indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Properties
IUPAC Name |
5,6-dimethyl-3-piperazin-1-yl-1,2,4-triazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5.ClH/c1-7-8(2)12-13-9(11-7)14-5-3-10-4-6-14;/h10H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQDHQXIDJBNAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=N1)N2CCNCC2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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